Cas no 161111-23-5 (Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester)

Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester structure
161111-23-5 structure
Product Name:Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
CAS No:161111-23-5
MF:C13H17NO4
MW:251.278383970261
CID:1340614
PubChem ID:10264157
Update Time:2025-10-05

Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
    • Methyl 3-(Boc-amino)benzoate
    • DB-430890
    • 161111-23-5
    • METHYL 3-[(TERT-BUTOXYCARBONYL)AMINO]BENZOATE
    • Methyl 3-([(tert-butoxy)carbonyl]amino)benzoate
    • F97533
    • Methyl 3-((tert-butoxycarbonyl)amino)benzoate
    • SY333284
    • CS-0209972
    • BLGMHLRIKCHNEM-UHFFFAOYSA-N
    • MFCD12488155
    • Methyl3-((tert-butoxycarbonyl)amino)benzoate
    • methyl 3-{[(tert-butoxy)carbonyl]amino}benzoate
    • BS-31127
    • Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
    • methyl 3-(tert-butoxycarbonylamino)benzoate
    • SCHEMBL15789054
    • AKOS009016307
    • Inchi: 1S/C13H17NO4/c1-13(2,3)18-12(16)14-10-7-5-6-9(8-10)11(15)17-4/h5-8H,1-4H3,(H,14,16)
    • InChI Key: BLGMHLRIKCHNEM-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC=C(C(=O)OC)C=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 251.11581
  • Monoisotopic Mass: 251.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 64.6Ų

Experimental Properties

  • PSA: 64.63

Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester Pricemore >>

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